![molecular formula C28H39N3O7S2 B2507411 diethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449781-52-6](/img/structure/B2507411.png)
diethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of diethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is not directly detailed in the provided papers. However, related compounds have been synthesized using various starting materials and methods. For instance, diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate was used as a starting material for constructing heterocyclic systems, which suggests that similar methods could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
While the exact molecular structure of the compound of interest is not described, related compounds provide some insight. For example, a compound with a thieno[2,3-c]pyridine moiety has been reported to crystallize with two crystallographically independent molecules in the asymmetric unit, indicating planarity in the thieno[2,3-b]pyridine part of the molecule . This structural feature could be relevant to the compound , given the similarity in the heterocyclic framework.
Chemical Reactions Analysis
The provided papers do not discuss the specific chemical reactions of this compound. However, the synthesis of related compounds involves condensation reactions and the formation of heterocyclic systems, which may also be applicable to the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest are not directly reported. However, similar compounds exhibit properties such as moderate antituberculosis activity, which could suggest potential biological activities for the compound . Additionally, the crystal structure of related compounds is often stabilized by weak hydrogen bonds, which could imply similar stability for the compound of interest .
科学的研究の応用
Synthesis of Heterocyclic Compounds
Diethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate serves as a starting material for synthesizing various heterocyclic systems. For example, it has been utilized in the creation of novel pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines, demonstrating its versatility in constructing complex molecular frameworks with potential pharmacological properties (Ahmed, 2002). Additionally, this compound has contributed to the synthesis of derivatives such as pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, showcasing its significance in developing new compounds with unique structures and potential applications in medicinal chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).
Development of Fluorescent Probes
The chemical properties of this compound have facilitated the development of fluorescent probes for biological applications. A fluorescent probe based on the combination of an environment-sensitive fluorophore with this compound has been developed for the facile detection of hydrogen sulfide (H2S) in serum, demonstrating the compound's utility in bioanalytical chemistry (Lee, Sung, Lee, & Han, 2020).
Potential in Drug Discovery and Development
Research has explored the utility of this compound in drug discovery and development. Its structural features allow for the creation of novel compounds with potential therapeutic applications, such as the development of new anticholinesterase agents, indicating its role in discovering treatments for diseases like Alzheimer's (Pietsch, Nieger, & Gütschow, 2007).
特性
IUPAC Name |
diethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O7S2/c1-5-9-16-31(17-10-6-2)40(35,36)21-13-11-20(12-14-21)25(32)29-26-24(27(33)37-7-3)22-15-18-30(19-23(22)39-26)28(34)38-8-4/h11-14H,5-10,15-19H2,1-4H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTDNYQTZGTVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

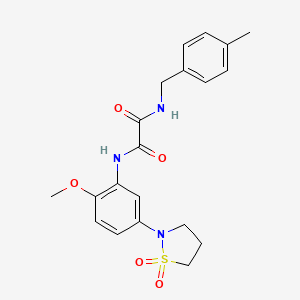

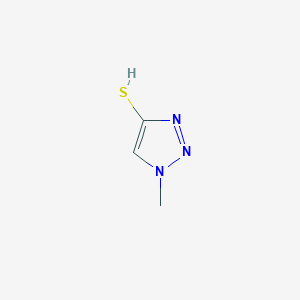
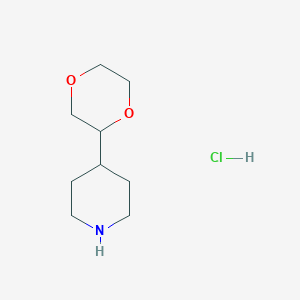

![6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2507337.png)
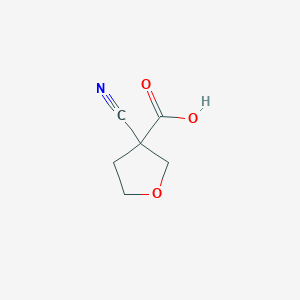
![2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2507340.png)
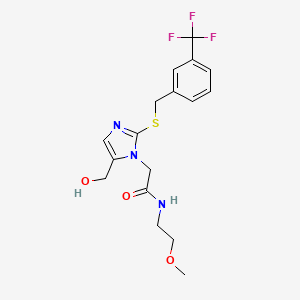
![2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2507342.png)

![(2Z)-6-bromo-2-[(4-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2507347.png)
![N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B2507348.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2507349.png)